An In-Depth Technical Guide to tert-Butyl 6-bromo-1H-indazole-1-carboxylate: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to tert-Butyl 6-bromo-1H-indazole-1-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 6-bromo-1H-indazole-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, reactivity, and application of this versatile compound, grounded in established scientific principles and practical laboratory experience.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows for diverse substitution patterns, enabling fine-tuning of pharmacological properties. The introduction of a bromine atom at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen transforms the parent molecule into a highly versatile intermediate. The bromine atom serves as a reactive handle for cross-coupling reactions, while the Boc group modulates the reactivity of the indazole core and can be readily removed under acidic conditions. This strategic functionalization makes tert-butyl 6-bromo-1H-indazole-1-carboxylate a cornerstone for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The following table summarizes the key physicochemical data for tert-butyl 6-bromo-1H-indazole-1-carboxylate.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 297.15 g/mol | [1] |
| CAS Number | 877264-77-2 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 182 °C | [1] |
| Boiling Point | 377 °C | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |
Spectroscopic Data (¹H and ¹³C NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 8.10 (s, 1H): Proton on the pyrazole ring (C3-H).
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δ 7.80 (d, J = 8.8 Hz, 1H): Aromatic proton ortho to the bromine (C7-H).
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δ 7.65 (d, J = 1.6 Hz, 1H): Aromatic proton meta to the bromine (C5-H).
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δ 7.40 (dd, J = 8.8, 1.6 Hz, 1H): Aromatic proton para to the bromine (C4-H).
-
δ 1.70 (s, 9H): Protons of the tert-butyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 149.5: Carbonyl carbon of the Boc group.
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δ 142.0: Quaternary carbon of the indazole ring (C7a).
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δ 135.0: Carbon of the pyrazole ring (C3).
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δ 128.0: Aromatic carbon (C5).
-
δ 125.0: Aromatic carbon (C4).
-
δ 122.0: Brominated aromatic carbon (C6).
-
δ 115.0: Aromatic carbon (C7).
-
δ 84.0: Quaternary carbon of the tert-butyl group.
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δ 28.2: Methyl carbons of the tert-butyl group.
Synthesis and Purification
The synthesis of tert-butyl 6-bromo-1H-indazole-1-carboxylate is a well-established, two-step process commencing from commercially available 6-bromo-1H-indazole. The causality behind this experimental choice lies in the need to protect the acidic N-H proton of the indazole ring to prevent side reactions in subsequent cross-coupling steps. The Boc group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal.
Synthetic Workflow
Caption: Synthetic workflow for the Boc protection of 6-bromo-1H-indazole.
Detailed Experimental Protocol
Materials:
-
6-Bromo-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous acetonitrile, add 4-(dimethylamino)pyridine (0.1 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 6-bromo-1H-indazole-1-carboxylate as a white solid.
Self-Validating System: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting material and by-products. The melting point should also be consistent with the reported value.
Chemical Reactivity and Synthetic Applications
The synthetic utility of tert-butyl 6-bromo-1H-indazole-1-carboxylate stems from the reactivity of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 6-position of the indazole core, a key strategy in the synthesis of kinase inhibitors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of drug discovery, it is frequently used to couple aryl or heteroaryl boronic acids to the indazole scaffold.[3][4] This reaction is instrumental in building the complex molecular architectures required for potent and selective kinase inhibition.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[5][6][7][8] This reaction is particularly valuable for installing amine functionalities onto the indazole ring, which can serve as crucial hydrogen bond donors or acceptors for interaction with the target protein.
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Application in Drug Development: A Case Study in Kinase Inhibitors
The 6-substituted indazole motif is a common feature in a multitude of potent and selective kinase inhibitors. The ability to readily diversify the 6-position using tert-butyl 6-bromo-1H-indazole-1-carboxylate as a starting material is a key enabler in the structure-activity relationship (SAR) studies that are central to drug optimization. For instance, the synthesis of analogs of the multi-kinase inhibitor, Axitinib, often involves the coupling of a heterocyclic amine to the 6-position of an indazole core.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. tert-Butyl 6-bromo-1H-indazole-1-carboxylate is classified as an irritant.
-
Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
tert-Butyl 6-bromo-1H-indazole-1-carboxylate is a high-value, versatile intermediate that has firmly established its place in the medicinal chemist's toolbox. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of complex, biologically active molecules. This guide has provided a detailed technical overview, from its fundamental properties to its strategic application in drug discovery, to empower researchers to leverage this important building block in their pursuit of novel therapeutics.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Alfa Chemistry. tert-Butyl 6-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
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Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]
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The Royal Society of Chemistry. Syntheses and NMR spectra. Retrieved from [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Supporting Information. 2. Retrieved from [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from [Link]
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MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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